molecular formula C15H18N4O2S2 B2621145 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide CAS No. 392296-06-9

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B2621145
CAS No.: 392296-06-9
M. Wt: 350.46
InChI Key: KZAHFUFNSIJATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a synthetic 1,3,4-thiadiazole derivative developed for pharmaceutical and oncological research. This compound features a strategic molecular architecture where a propionamide group is linked to the 2-position of a 1,3,4-thiadiazole ring, which is further connected via a sulfur bridge to an N-(3,5-dimethylphenyl) acetamide moiety. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, known to confer significant biological activity. Scientific literature has established that structurally related 1,3,4-thiadiazole derivatives exhibit potent anticancer properties against a range of human cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The mechanism of action for such compounds is diverse and may include the induction of apoptosis (programmed cell death), activation of caspase enzymes, and inhibition of key enzymatic pathways like tyrosine kinases . The specific substitution pattern on the phenyl ring is a critical determinant of biological activity; for instance, the presence of dimethyl substituents, as in the 3,5-dimethylphenyl group of this compound, is a key structural feature designed to optimize binding affinity and cytotoxic potency . Researchers utilize this compound as a key intermediate or a bioactive candidate in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for investigating novel mechanisms of action in oncology. The product is offered with comprehensive analytical data to ensure identity and purity. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-4-12(20)17-14-18-19-15(23-14)22-8-13(21)16-11-6-9(2)5-10(3)7-11/h5-7H,4,8H2,1-3H3,(H,16,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAHFUFNSIJATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps. One common method starts with the reaction of 3,5-dimethylphenylamine with ethyl acetoacetate to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. Finally, the propionamide group is introduced through a reaction with propionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Potential

Research indicates that N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide exhibits promising pharmacological properties. It is hypothesized to interact with key signaling pathways such as:

  • Phosphoinositide 3-Kinase (PI3K) : Involved in cell growth and metabolism.
  • Mechanistic Target of Rapamycin (mTOR) : Regulates cell proliferation and survival.

These interactions suggest that the compound may play a role in modulating cellular responses such as apoptosis and proliferation inhibition, making it a candidate for cancer therapy research.

Anticancer Activity

Studies have shown that derivatives similar to this compound exhibit anticancer properties. For instance:

  • Compounds targeting the PI3K/mTOR pathway have demonstrated efficacy in inhibiting tumor growth in various cancer cell lines.

Antimicrobial Properties

Research into related thiadiazole compounds has revealed antimicrobial activity against various pathogens. The structural features of this compound may enhance its effectiveness against bacterial strains .

Case Studies

Several studies have investigated the applications of thiadiazole derivatives in drug development:

  • Antitumor Studies : A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for anticancer activity against human cancer cell lines (e.g., TK-10 and HT-29), showing promising results in inhibiting cell proliferation .
  • Antimicrobial Evaluations : Research on related compounds has demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting the potential of thiadiazoles as antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and the propionamide group play crucial roles in this interaction, facilitating binding through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares the target compound with structurally related 1,3,4-thiadiazole derivatives:

Compound ID/Name Substituents (Thiadiazole Position 5) Amide Type Melting Point (°C) Reference
Target Compound 2-((3,5-Dimethylphenyl)amino)-2-oxoethylthio Propionamide Not reported -
5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) 4-Chlorobenzylthio Acetamide 132–134
4y (N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) Ethylthio, p-tolylamino Acetamide Not reported
(I) (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 3,5-Dimethylphenyl, 4-methylthio Schiff base (not amide) 135 (408 K)
4d (2-((5-Methylbenzimidazol-2-yl)thio)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide) 4-Chlorophenyl, benzimidazolylthio Acetamide 210–212

Key Observations:

  • Melting Points : Compounds with bulkier substituents (e.g., benzimidazolylthio in 4d ) exhibit higher melting points (210–212°C), likely due to increased molecular rigidity. The target compound’s 3,5-dimethylphenyl group may reduce crystallinity compared to halogenated analogs like 5e (132–134°C) .
  • Planarity : The 3,5-dimethylphenyl group in compound (I) contributes to near-planar molecular geometry, stabilized by intramolecular C–H···N hydrogen bonds. This feature may enhance stability in the target compound.

Spectral and Crystallographic Data

  • NMR Trends : Analogs like 4d show characteristic ¹H NMR peaks for acetamide NH (~10.2 ppm) and aromatic protons (~6.8–8.1 ppm). The target compound’s 3,5-dimethylphenyl group would likely exhibit upfield-shifted aromatic protons due to electron-donating methyl groups.
  • X-ray Analysis : Compound (I) revealed intermolecular C–H···N hydrogen bonds forming layered crystal structures. The target compound’s propionamide chain may introduce additional hydrogen-bonding interactions, influencing solubility and crystal packing.

Biological Activity

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide is a complex organic compound with significant potential in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H22N4O2S2C_{17}H_{22}N_{4}O_{2}S_{2} and a molecular weight of 378.51 g/mol. It features multiple functional groups such as an amide, thiadiazole, and thioether, which are crucial for its biological interactions. The presence of these groups suggests that the compound may interact with various biochemical pathways.

Research indicates that compounds similar to this compound primarily target the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are essential for regulating cell growth, proliferation, and metabolism.

Key Mechanisms:

  • Inhibition of PI3K/mTOR Pathways : Similar compounds have been shown to inhibit these pathways, leading to altered cellular responses such as apoptosis or inhibition of proliferation .
  • Reactivity : The structural features enhance electrophilicity at specific positions on the ring systems, facilitating interactions with target proteins .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity :
    • Several studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the thiadiazole ring have shown moderate to high activity against various cancer cell lines .
    • In a study evaluating similar compounds against liver carcinoma cell lines (HEPG2), some derivatives exhibited higher inhibitory activities compared to standard drugs like doxorubicin .
  • Antimicrobial Properties :
    • Thiadiazole derivatives are known for their antimicrobial effects. Compounds related to this structure have been tested against various bacterial strains with notable success .
    • For example, certain derivatives displayed effective antibacterial activity against Xanthomonas oryzae at concentrations as low as 100 μg/mL .
  • Anti-inflammatory Effects :
    • Compounds with thiadiazole scaffolds have also been reported to possess anti-inflammatory properties. This activity is attributed to their ability to modulate inflammatory pathways within cells .

Study 1: Anticancer Activity

A series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer potential against breast cancer cell lines. Among them, certain compounds demonstrated IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Compound NameCell LineIC50 (μM)Comparison DrugIC50 (μM)
Compound AMDA-MB-2313.3Cisplatin10
Compound BHEK293T34.71Cisplatin10

Study 2: Antimicrobial Activity

Research on the antimicrobial efficacy of thiadiazole derivatives against various pathogens revealed significant inhibition rates.

PathogenCompound TestedInhibition Rate (%) at 100 μg/mL
Xanthomonas oryzae pv. oryzaeN-(5-(ethylthio)-1,3,4-thiadiazol)56
Rhizoctonia solaniN-(5-(ethylthio)-1,3,4-thiadiazol)30

Q & A

What are the established synthetic routes for N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide, and how can reaction conditions be optimized?

Basic Research Question
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of a thiadiazol-2-yl intermediate. A common approach includes:

  • Step 1: Reacting 2-amino-5-substituted-1,3,4-thiadiazole with chloroacetyl chloride in the presence of triethylamine under reflux (4–6 hours), monitored by TLC for completion .
  • Step 2: Thiolation of the intermediate via nucleophilic substitution using mercaptoacetic acid derivatives.
  • Step 3: Coupling with 3,5-dimethylphenylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt).

Optimization Strategies:

  • Use Design of Experiments (DoE) to vary parameters (temperature, solvent, stoichiometry) and assess yield via HPLC. For example, a 2^3 factorial design can identify critical factors like reflux time and catalyst concentration .
  • TLC Monitoring: Employ silica gel plates with ethyl acetate/hexane (1:1) to track reaction progress .

How can advanced spectroscopic techniques (e.g., NMR, X-ray crystallography) resolve ambiguities in the structural characterization of this compound?

Basic Research Question
Methodological Answer:

  • 1H/13C NMR: Assign peaks by comparing with analogous thiadiazole derivatives. For example, the thiadiazole proton typically appears at δ 7.0–8.0 ppm, while the propionamide methyl group resonates near δ 1.3 ppm (triplet, J = 7.0 Hz) .
  • X-ray Crystallography: Resolve conformational ambiguities (e.g., bond angles, dihedral strains) by growing single crystals via slow evaporation in ethanol/water (70:30). For thiadiazole derivatives, intermolecular hydrogen bonds (N–H···S) often stabilize the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.